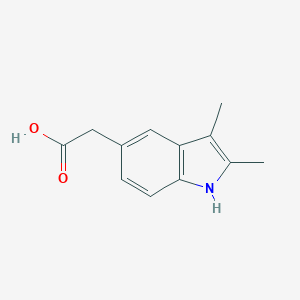

2-(2,3-dimethyl-1H-indol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid is an indole derivative, a class of compounds known for their diverse biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them significant in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core . Subsequent methylation and acetic acid substitution are achieved through standard organic reactions such as Friedel-Crafts alkylation and ester hydrolysis.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions, while Lewis acids like aluminum chloride facilitate Friedel-Crafts reactions . These methods ensure efficient large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Aplicaciones Científicas De Investigación

Biological Applications

Indole derivatives, including 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid, have been extensively studied for their biological activities:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

- Inhibit cancer cell proliferation.

- Induce apoptosis in various cancer cell lines.

A study demonstrated that compounds with similar structures enhanced the efficacy of established chemotherapeutics against resistant cancer cell lines by targeting multiple pathways simultaneously.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Exhibited effectiveness against various bacterial strains.

- Potential applications in developing new antimicrobial agents.

A case study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

Indole derivatives are known to modulate inflammatory pathways. The compound's anti-inflammatory properties have been explored in models of chronic inflammation, showing promise in reducing markers of inflammation such as cytokines and prostaglandins .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

Drug Development

This compound serves as a scaffold for designing new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Pharmacological Studies

Studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The results indicate favorable profiles that support further development as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Study Examples

- Combination Therapies : A study evaluated the effects of combining this compound with traditional chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines due to synergistic effects.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of indole derivatives similar to this compound. Results indicated significant improvements in neuroprotection against oxidative stress-induced damage in neuronal cells .

Mecanismo De Acción

The mechanism of action of 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in drug discovery.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-Methoxy-2-methyl-3-indoleacetic acid: Known for its anti-inflammatory properties.

Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

Uniqueness: 2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications .

Actividad Biológica

2-(2,3-Dimethyl-1H-indol-5-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article summarizes the biological activity of this specific compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Indole derivatives, including this compound, interact with various biological targets through several mechanisms:

- Receptor Binding : These compounds often bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Modulation of Gene Expression : They can alter the expression of genes involved in apoptosis and cell cycle regulation, particularly by modulating the BAX/Bcl-2 ratio, which is crucial in cancer therapy.

- Antioxidant Activity : Many indole derivatives exhibit antioxidant properties that help in reducing oxidative stress in cells.

Anticancer Properties

Research has demonstrated the anticancer potential of this compound:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells. For instance, it has shown effectiveness in inhibiting the transition from G1 to S phase in various cancer cell lines (e.g., HCT116 and MCF-7) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 36.37 | Induction of apoptosis via mitochondrial dysfunction |

| MCF-7 | 49.50 | Modulation of apoptotic gene expression |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : It exhibits significant antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL .

Antioxidant Activity

The compound's ability to scavenge free radicals has been documented:

- Free Radical Scavenging : In assays measuring total antioxidant capacity and free radical scavenging activity, it demonstrated a notable percentage inhibition at concentrations around 50 µg/mL .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that this compound showed significant cytotoxicity against HCT116 cells with an IC50 value indicating selective toxicity towards cancer cells compared to normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found to significantly upregulate pro-apoptotic factors (BAX) while downregulating anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis in cancer cells .

Propiedades

IUPAC Name |

2-(2,3-dimethyl-1H-indol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-11-4-3-9(5-10(7)11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJMPNCDSJYOLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.